![molecular formula C8H3ClF4O2 B15329263 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid](/img/structure/B15329263.png)
4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid
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Overview
Description
4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid is an organic compound characterized by the presence of chloro, fluoro, and trifluoromethyl groups attached to a benzoic acid core. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method includes the selective substitution of trifluoromethyl groups on a benzoic acid derivative, followed by chlorination and fluorination reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes, utilizing advanced technologies to ensure efficiency and cost-effectiveness. The production process is designed to minimize environmental impact and ensure the safety of workers handling hazardous chemicals.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or reduce the oxidation state of the compound.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include halogens (e.g., chlorine, fluorine), organometallic compounds, and oxidizing or reducing agents. The reaction conditions vary depending on the desired outcome, but typically involve controlled temperatures, pressures, and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while substitution reactions can produce various halogenated derivatives.
Scientific Research Applications
4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of chloro, fluoro, and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can modulate biological processes, making the compound a valuable tool in biochemical and pharmacological studies .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- 3-Fluoro-4-(trifluoromethyl)benzoic acid
- 2-Chloro-5-(trifluoromethyl)benzoic acid
Uniqueness
4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties. Compared to similar compounds, it may exhibit different reactivity patterns, solubility, and stability, making it suitable for specific applications where other compounds may not be as effective .
Biological Activity
4-Chloro-3-fluoro-5-(trifluoromethyl)benzoic acid is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The unique structural features of this compound, particularly the presence of multiple fluorine atoms, contribute to its reactivity and interactions with biological systems. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : C₈H₄ClF₄O₂
- Molecular Weight : 208.11 g/mol
- CAS Number : 129931-45-9
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in lipid metabolism, particularly affecting high-density lipoprotein (HDL) metabolism and atherosclerotic plaque development.
- Antimicrobial Activity : Research indicates that fluorinated benzoic acids exhibit antimicrobial properties against various pathogens. The trifluoromethyl group enhances lipophilicity, facilitating membrane penetration and subsequent antimicrobial action .
- Pharmacological Applications : This compound serves as an intermediate in the synthesis of pharmaceutical agents, potentially targeting various diseases through its interaction with specific biomolecules .
Antimicrobial Activity
A study evaluated the efficacy of fluorinated benzoic acids against several fungal strains, including Botrytis cinerea and Fusarium graminearum. The results indicated that compounds with similar structures exhibited significant antifungal activity, suggesting that this compound may also possess similar properties .
Compound | Fungal Strain | Inhibition (%) |
---|---|---|
This compound | Botrytis cinerea | 84.4% |
This compound | Fusarium graminearum | 63.5% |
Case Studies
- Case Study on Lipid Metabolism : A research article highlighted how fluorinated benzoic acids influence HDL metabolism, leading to implications in cardiovascular health. The study suggested that the incorporation of trifluoromethyl groups enhances the compound's ability to modulate lipid profiles in vivo .
- Antitubercular Activity : In a synthetic route involving antitubercular agents, derivatives of fluorinated benzoic acids were synthesized and tested for their ability to inhibit the mycobacterial enzyme DprE1, showcasing potential applications in treating tuberculosis .
Properties
Molecular Formula |
C8H3ClF4O2 |
---|---|
Molecular Weight |
242.55 g/mol |
IUPAC Name |
4-chloro-3-fluoro-5-(trifluoromethyl)benzoic acid |
InChI |
InChI=1S/C8H3ClF4O2/c9-6-4(8(11,12)13)1-3(7(14)15)2-5(6)10/h1-2H,(H,14,15) |
InChI Key |
VYGYSSDAUVJOKG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)F)C(=O)O |
Origin of Product |
United States |
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